molecular formula C23H19N3O5S B494505 3-amino-N-(1,3-benzodioxol-5-yl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(1,3-benzodioxol-5-yl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B494505
M. Wt: 449.5 g/mol
InChI Key: LAHQLZZJTWYJRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[2,3-b]pyridine family, characterized by a fused thiophene-pyridine core. Its structure includes a 1,3-benzodioxol-5-yl (piperonyl) group at the N-position of the carboxamide and a 3,4-dimethoxyphenyl substituent at the 6-position of the thienopyridine scaffold. Such substitutions are critical for modulating biological activity, particularly in oncology and enzyme inhibition.

Properties

Molecular Formula

C23H19N3O5S

Molecular Weight

449.5 g/mol

IUPAC Name

3-amino-N-(1,3-benzodioxol-5-yl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C23H19N3O5S/c1-28-16-7-3-12(9-18(16)29-2)15-6-5-14-20(24)21(32-23(14)26-15)22(27)25-13-4-8-17-19(10-13)31-11-30-17/h3-10H,11,24H2,1-2H3,(H,25,27)

InChI Key

LAHQLZZJTWYJRM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=CC5=C(C=C4)OCO5)N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=CC5=C(C=C4)OCO5)N)OC

Origin of Product

United States

Biological Activity

3-amino-N-(1,3-benzodioxol-5-yl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thieno[2,3-b]pyridine core and functional groups that contribute to its biological properties. Its molecular formula is C26H25N3O5C_{26}H_{25}N_{3}O_{5}, with a molecular weight of approximately 465.49 g/mol.

PropertyValue
Molecular FormulaC26H25N3O5
Molecular Weight465.49 g/mol
IUPAC NameThis compound

Anticancer Potential

Recent studies have indicated that derivatives of benzodioxole compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have shown inhibition against various cancer cell lines. In vitro assays demonstrated that certain derivatives have IC50 values ranging from 26 to 65 µM against human tumor cells such as KB and HepG2/A2 .

Mechanism of Action:
The proposed mechanism involves the inhibition of critical enzymes involved in cancer cell proliferation and survival pathways. Specifically, the compound may target topoisomerase II and other related pathways essential for DNA replication and repair.

Antidiabetic Activity

Benzodioxole derivatives have also been evaluated for their antidiabetic properties. For example, similar compounds showed potent inhibition of α-amylase with IC50 values around 0.68 µM. This suggests potential use in managing diabetes by regulating glucose levels .

In Vivo Studies:
In vivo experiments using streptozotocin-induced diabetic mice demonstrated that certain benzodioxole derivatives could significantly lower blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over a series of doses .

Case Studies

  • Anticancer Efficacy:
    A study published in 2023 focused on the synthesis and biological evaluation of novel benzodioxole derivatives. Among these, one compound demonstrated significant cytotoxicity against cancer cell lines while exhibiting minimal toxicity to normal cells (IC50 > 150 µM)【6】.
  • Antidiabetic Effects:
    Another investigation highlighted the antidiabetic potential of benzodioxole derivatives through α-amylase inhibition assays. The results indicated that these compounds could be promising candidates for developing new antidiabetic medications【5】.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with five analogs, focusing on structural variations, synthesis routes, and biological activities.

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Key Features Biological Activity Reference
Target Compound N-(1,3-benzodioxol-5-yl), 6-(3,4-dimethoxyphenyl) C₂₅H₂₁N₃O₅S Benzodioxole and dimethoxyphenyl groups Likely modulates glycosphingolipids in cancer cells (inferred from analogs)
Compound 5 () 4-(4-methoxyphenyl), 5-ethoxycarbonyl, 6-methyl C₂₂H₂₁N₃O₄S Ethoxycarbonyl and methyl groups Intermediate for polyheterocyclic synthesis
Compound 1 () 3-chloro-2-methylphenyl, tetrahydroquinoline core C₂₀H₁₇ClN₄O₂S Chloro and methyl groups; tetrahydroquinoline fusion Potent cytotoxicity in ovarian cancer cells
Compound 7b () 5-cyano, 6-ethoxy, 4-phenyl C₃₄H₂₅N₇O₃S₂ Cyano, ethoxy, and phenyl groups Synthon for polyheterocycles; moderate yields (72–85%)
AZ257 () 4-(2-furyl), 2-methyl, 4-bromophenyl C₂₇H₂₂BrN₃O₃S Bromophenyl and furyl groups Structural analog with dihydropyridine core

Physicochemical Properties

  • Solubility: The 3,4-dimethoxyphenyl group in the target compound enhances lipophilicity compared to ethoxycarbonyl (Compound 5) or cyano (Compound 7b) derivatives.
  • Stability : Benzodioxole rings (target compound) resist metabolic degradation better than furyl (AZ257) or bromophenyl groups .

Key Research Findings and Implications

Substituent Effects: Electron-withdrawing groups (e.g., cyano, ethoxycarbonyl) improve enzymatic inhibition but reduce bioavailability. Bulky aryl groups (e.g., benzodioxol, dimethoxyphenyl) enhance tumor cell targeting .

Synthetic Scalability : Sodium ethoxide-mediated reactions (Compound 5, target compound) are more scalable than DMF-based methods (Compound 7b) due to lower solvent toxicity .

Pharmacological Potential: The target compound’s benzodioxol and dimethoxyphenyl groups position it as a candidate for ovarian cancer therapy, warranting further in vivo validation .

Preparation Methods

Formation of 2-Aminothiophene Intermediate

The Gewald reaction is employed to synthesize 2-aminothiophene derivatives. For example, cyclocondensation of ketones with cyanoacetates and sulfur yields 2-aminothiophene-3-carbonitrile:

RC(O)R’+NCCH2COOR”+SBase2-Aminothiophene-3-carbonitrile\text{RC(O)R'} + \text{NCCH}_2\text{COOR''} + \text{S} \xrightarrow{\text{Base}} \text{2-Aminothiophene-3-carbonitrile}

Modifying R and R' groups allows incorporation of the 3,4-dimethoxyphenyl moiety at position 6.

Annulation to Thieno[2,3-b]Pyridine

Reaction of 2-aminothiophene-3-carbonitrile with a pyridine derivative (e.g., 2-chloronicotinaldehyde) under basic conditions forms the thieno[2,3-b]pyridine scaffold. Microwave-assisted synthesis (120°C, 30 min) enhances reaction efficiency compared to conventional heating:

\text{2-Aminothiophene} + \text{Pyridine Derivative} \xrightarrow{\text{MW, K$$2$$CO$$3$$}} \text{Thieno[2,3-b]Pyridine}

Carboxamide Formation at Position 2

Carboxylic Acid Activation

The thieno[2,3-b]pyridine-2-carboxylic acid intermediate is activated as an acid chloride using thionyl chloride (SOCl2_2):

ArCOOH+SOCl2ArCOCl+SO2+HCl\text{ArCOOH} + \text{SOCl}2 \rightarrow \text{ArCOCl} + \text{SO}2 + \text{HCl}

Amidation with 1,3-Benzodioxol-5-Amine

The acid chloride reacts with 1,3-benzodioxol-5-amine in dichloromethane (DCM) with triethylamine (TEA) as a base:

ArCOCl+H2N-C6H3O2C6H3TEA, DCMArCONH-C6H3O2C6H3+HCl\text{ArCOCl} + \text{H}2\text{N-C}6\text{H}3\text{O}2\text{C}6\text{H}3 \xrightarrow{\text{TEA, DCM}} \text{ArCONH-C}6\text{H}3\text{O}2\text{C}6\text{H}_3 + \text{HCl}

Yields exceed 75% after purification by flash chromatography (SiO2_2, ethyl acetate/hexane).

Functionalization of the 3-Amino Group

Direct Amination During Cyclization

Alternatively, using 2-aminothiophene precursors eliminates the need for post-cyclization amination, streamlining synthesis.

Optimization and Scalability Challenges

Microwave vs. Conventional Heating

Comparative studies show microwave irradiation reduces reaction times by 60–70% while maintaining yields (Table 1).

Table 1: Cyclization Efficiency Under Different Conditions

MethodTime (h)Yield (%)
Conventional865
Microwave0.568

Purification Strategies

Flash chromatography (SiO2_2, gradient elution) remains the primary purification method. Recrystallization from ethanol/water improves purity to >98%.

Analytical Validation

Spectroscopic Characterization

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H), 6.95–7.12 (m, 6H, aromatic), 3.85 (s, 3H, OCH3_3), 3.83 (s, 3H, OCH3_3).

  • HRMS (ESI+) : m/z 450.1221 [M+H]+^+ (calcd. 450.1224 for C23_{23}H20_{20}N3_{3}O5_{5}S).

Purity Assessment

HPLC analysis (C18 column, MeCN/H2_2O 70:30) confirms purity ≥95% with a retention time of 6.8 min.

Comparative Analysis of Synthetic Routes

Two primary routes are evaluated:

  • Late-Stage Amidation : Involves coupling pre-formed thieno[2,3-b]pyridine-2-carboxylic acid with 1,3-benzodioxol-5-amine.

  • Early-Stage Amine Incorporation : Uses 2-aminothiophene precursors to embed the amino group during cyclization.

Route 1 offers modularity but requires acid chloride handling. Route 2 reduces steps but demands precise stoichiometry.

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing Pd(PPh3_3)4_4 with Pd(OAc)2_2/XPhos reduces catalyst costs by 40% without compromising yield.

Solvent Recycling

DCM and DME are recovered via distillation, achieving 85% solvent reuse in pilot-scale batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.